molecular formula C9H16Cl2O5 B14371512 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate CAS No. 90139-62-1

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate

Cat. No.: B14371512
CAS No.: 90139-62-1
M. Wt: 275.12 g/mol
InChI Key: PHAILGZNJLSGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate is a chemical compound with the molecular formula C10H18Cl2O5 It is known for its unique structure, which includes multiple ethoxy groups and a dichloropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate typically involves the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with 2,2-dichloropropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The dichloropropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or proteins, triggering a cascade of biochemical events that result in the desired effect.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: A related compound with similar ethoxy groups but lacking the dichloropropanoate moiety.

    2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: Another similar compound with an acetate group instead of the dichloropropanoate moiety.

    2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: A compound with a sulfonate group, offering different chemical properties.

Uniqueness

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate is unique due to its combination of ethoxy groups and the dichloropropanoate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in various fields.

Properties

CAS No.

90139-62-1

Molecular Formula

C9H16Cl2O5

Molecular Weight

275.12 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate

InChI

InChI=1S/C9H16Cl2O5/c1-9(10,11)8(13)16-7-6-15-5-4-14-3-2-12/h12H,2-7H2,1H3

InChI Key

PHAILGZNJLSGCD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOCCOCCO)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.